5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole
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Overview
Description
5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole is a heterocyclic compound that contains a thiadiazole ring substituted with a chloro group at the 5-position and a methoxyphenyl group at the 3-position
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
The pharmacokinetic properties of similar compounds have been predicted through in silico methods . These properties can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on the biological activities of similar compounds , it can be hypothesized that this compound may have diverse effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxybenzoyl chloride with thiosemicarbazide to form an intermediate, which is then cyclized in the presence of a chlorinating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiadiazole ring can participate in redox reactions, leading to the formation of different oxidation states.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-substituted thiadiazole, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Agriculture: It can be used as a fungicide or herbicide, providing protection against various plant pathogens.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and as a building block for advanced materials.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-3-phenyl-1,2,4-thiadiazole
- 3-(4-Methoxyphenyl)-1,2,4-thiadiazole
- 5-Chloro-1,2,4-thiadiazole
Uniqueness
5-Chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole is unique due to the presence of both a chloro and a methoxyphenyl group, which confer distinct electronic and steric properties. These modifications can enhance its reactivity and specificity in various applications compared to its analogs .
Properties
IUPAC Name |
5-chloro-3-(4-methoxyphenyl)-1,2,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)14-12-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLQDELZNYPOIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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